rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol
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Overview
Description
rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a methanol group and an imidazole moiety, making it structurally unique and functionally versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-imidazole and pyrrolidine derivatives.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Substitution Reaction: The imidazole moiety is introduced via a substitution reaction, where the pyrrolidine derivative reacts with 1-methyl-1H-imidazole under basic conditions.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The imidazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, Pd/C, or other hydrogenation catalysts.
Substitution: Bases like NaH or KOH in solvents such as DMF or DMSO.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and functional groups. It serves as a model compound for understanding the behavior of similar bioactive molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features make it a candidate for designing drugs that target specific receptors or enzymes.
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides steric effects that influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[(3R,4R)-4-(1H-imidazol-5-yl)pyrrolidin-3-yl]methanol: Lacks the methyl group on the imidazole ring.
[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]ethanol: Has an ethanol group instead of a methanol group.
[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]amine: Contains an amine group instead of a methanol group.
Uniqueness
rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol is unique due to the presence of both the methanol group and the methyl-substituted imidazole ring. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
2307783-59-9 |
---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
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